molecular formula C15H11BrN2O2S B246166 4-bromo-N-(8-quinolinyl)benzenesulfonamide

4-bromo-N-(8-quinolinyl)benzenesulfonamide

Cat. No.: B246166
M. Wt: 363.2 g/mol
InChI Key: FQIIAMSIGINTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(8-quinolinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H11BrN2O2S and its molecular weight is 363.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11BrN2O2S

Molecular Weight

363.2 g/mol

IUPAC Name

4-bromo-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C15H11BrN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H

InChI Key

FQIIAMSIGINTCM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzene sulfonylchloride (1.10 g, 4.32 mmol) in pyridine (5 mL) was added 8-quinolinamine (1, 623 mg, 4.32 mmol) and the reaction mixture was stirred overnight at 25° C. Ethyl acetate was added to the reaction mixture and the organic layer was washed with saturated sodium carbonate (X 3), dried over magnesium sulfate, filtered and concentration under reduced pressure to afford a light brown solid (2, 1.57 g, 3.80 mmol). MS(ESI) [M+H+]+=363.1; 365.1 (1:1)
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
623 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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